2,6-Diazaspiro[4.5]decane,2-[(4-fluorophenyl)methyl]- is a complex organic compound characterized by its unique spirocyclic structure. The compound's molecular formula is , and it features a diazaspiro framework, which contributes to its potential biological activity and utility in various chemical applications. The compound is classified under spiro compounds, which are cyclic compounds containing two or more rings that share a single atom.
The synthesis of 2,6-Diazaspiro[4.5]decane,2-[(4-fluorophenyl)methyl]- typically involves several steps that include the formation of the spirocyclic structure followed by functionalization. Common synthetic routes may utilize diazaspirodecane precursors which are reacted with appropriate electrophiles such as benzyl halides or other substituted phenyl compounds under controlled conditions.
The molecular structure of 2,6-Diazaspiro[4.5]decane,2-[(4-fluorophenyl)methyl]- can be depicted as follows:
The compound can undergo various chemical reactions typical for spirocyclic compounds, including:
The mechanism of action for 2,6-Diazaspiro[4.5]decane,2-[(4-fluorophenyl)methyl]- involves its interaction with biological targets at the molecular level:
This compound exemplifies the intersection of organic chemistry and medicinal research, highlighting its significance in both academic and industrial applications.
The systematic name 2,6-Diazaspiro[4.5]decane,2-[(4-fluorophenyl)methyl]- defines a privileged scaffold in CNS drug design. The core structure features a spirocyclic architecture where two rings—a piperazine and a cyclohexane—share a single quaternary carbon atom (spiroatom), forming a perpendicular 3D geometry [6]. The "2,6-diaza" designation specifies nitrogen atoms at positions 2 and 6 of the spiro[4.5]decane system, while the 2-[(4-fluorophenyl)methyl] substituent denotes a para-fluorobenzyl group attached to one nitrogen. This configuration creates a chiral center at the spiro junction, significantly influencing its conformational behavior and target interactions [2]. The para-fluorophenyl moiety enhances bioavailability through balanced lipophilicity (LogP ~2.5) and modulates electronic properties via the strong electron-withdrawing fluorine atom [1] [5].
Table 1: Structural Features of Key Diazaspiro[4.5]decane Derivatives
| Compound | Core Structure | N-Substituent | Key Properties |
|---|---|---|---|
| 2,6-Diazaspiro[4.5]decane | Unsubstituted core | H | High flexibility, basicity (pKa ~10.5) |
| 2-[(4-Fluorophenyl)methyl]- derivative | Spiro[4.5]decane | 4-Fluorobenzyl | Enhanced DAT affinity, chiral center |
| Rimcazole analogue | cis-2,6-Dimethylpiperazine | Variable aryl groups | Reduced hERG liability, σ1R affinity [1] |
Diazaspiro[4.5]decane scaffolds emerged from iterative optimizations of piperazine-based psychostimulants. Early candidates like GBR12909 (vanoxerine)—a diphenylmethoxy-piperazine DAT inhibitor—demonstrated efficacy in reducing cocaine self-administration but failed clinically due to cardiotoxicity from hERG channel inhibition [1]. This spurred exploration of conformationally constrained alternatives like rimcazole (5), which incorporated the cis-2,6-dimethylpiperazine spiro motif to attenuate hERG binding while preserving DAT affinity (Ki = 97.7 nM) [1]. The 2,8-diazaspiro[4.5]decane system (e.g., compound 6 [1]) further improved metabolic stability by replacing oxidation-prone piperazines with spirocyclic frameworks [1] [6]. The integration of para-fluorophenylmethyl groups—inspired by modafinil analogues—introduced atypical DAT inhibition profiles, reducing abuse liability while maintaining transporter engagement [1] [5]. This evolution prioritized structural features that decouple therapeutic efficacy from adverse effects, positioning 2-[(4-fluorophenyl)methyl]-derivatives as refined successors to early psychostimulants.
Table 2: Evolution of Diazaspiro Scaffolds in CNS Drug Development
| Generation | Representative Compound | Structural Innovation | Therapeutic Limitations |
|---|---|---|---|
| 1st | GBR12909 | Linear piperazine-diphenyl ether | hERG inhibition (QTc prolongation) |
| 2nd | Rimcazole (5) | cis-2,6-Dimethylpiperazine spiro | Moderate DAT affinity (Ki ~100 nM) |
| 3rd | 2,8-Diazaspiro[4.5]decane (6) | Spiro[4.5]decane with N-alkylation | Improved metabolic stability |
| Current | 2-[(4-Fluorophenyl)methyl]- derivative | Hybrid: Spirocore + fluorophenyl | Atypical DAT binding, reduced abuse potential [1] |
The strategic incorporation of the 4-fluorophenylmethyl group aligns this diazaspirodecane with modafinil-derived SAR principles. Modafinil analogues exploit fluorophenyl motifs for enhanced DAT binding without cocaine-like reinforcement—a property retained in 2-[(4-fluorophenyl)methyl]- derivatives due to preferential stabilization of DAT's occluded conformation over the outward-open state induced by cocaine [1]. Molecular dynamics simulations confirm this derivative's binding mode resembles JHW007 (an atypical DAT inhibitor), explaining its low abuse potential [1]. Crucially, the scaffold demonstrates polypharmacology by engaging σ1 receptors (σ1R), which modulate DAT function and psychostimulant effects. Dual DAT/σ1R inhibitors significantly reduce cocaine and methamphetamine reinforcement in preclinical models [1] , suggesting synergistic therapeutic mechanisms.
Table 3: Comparative Pharmacological Profile of Diazaspiro[4.5]decane Derivatives
| Parameter | 3b (Modafinil Analog) | 14a (Optimized Derivative) | 2-[(4-Fluorophenyl)methyl]- derivative (Inferred) |
|---|---|---|---|
| DAT Ki (nM) | 230 ± 40.5 | 23 | <50 nM (estimated) [1] |
| hERG/DAT Ratio | >100 | 28 | >30 (predicted) |
| Metabolic Stability (HLM t₁/₂) | 126 min | Moderate | Improved vs. sulfides [1] |
| σ1R Affinity | Moderate | Not reported | High (based on structural similarity) |
The fluorophenylmethyl group also mitigates hERG channel liability—a critical advancement over predecessors like GBR12909. Aromatic substituents typically promote hERG binding via π-stacking with Tyr652/Phe656 residues; however, the para-fluoro group's electron-withdrawing nature reduces basicity of the proximal nitrogen, diminishing electrostatic interactions with hERG's pore domain [1] [5]. This yields a favorable hERG/DAT affinity ratio (>28), suggesting lower cardiac risk [1]. Ongoing optimization focuses on spirocore diversification (e.g., 2,8-diazaspiro[4.5]decane vs. 2,6-isomers) to fine-tune DAT/σ1R polypharmacology for psychostimulant use disorders [1] .
CAS No.: 4687-94-9
CAS No.: 85535-85-9
CAS No.: 53696-69-8